molecular formula C24H32N2O4 B1144614 N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide CAS No. 86480-25-3

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide

カタログ番号: B1144614
CAS番号: 86480-25-3
分子量: 412.5 g/mol
InChIキー: GIAVDZQVSYRJAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide is a complex organic compound characterized by its molecular structure, which includes multiple functional groups and aromatic rings

特性

CAS番号

86480-25-3

分子式

C24H32N2O4

分子量

412.5 g/mol

IUPAC名

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-phenylethyl)hexanediamide

InChI

InChI=1S/C24H32N2O4/c1-29-21-13-12-20(18-22(21)30-2)15-17-26-24(28)11-7-6-10-23(27)25-16-14-19-8-4-3-5-9-19/h3-5,8-9,12-13,18H,6-7,10-11,14-17H2,1-2H3,(H,25,27)(H,26,28)

InChIキー

GIAVDZQVSYRJAD-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC=CC=C2)OC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide typically involves multi-step organic reactions. One common approach is the stepwise formation of the amide bonds. The process begins with the activation of the carboxylic acid group of hexanedioic acid (adipic acid) using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid is then reacted with the amines derived from 3,4-dimethoxyphenyl and phenylethyl groups under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to achieve high purity levels suitable for commercial use.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl rings can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium amide (NaNH2).

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Alcohols and other reduced forms.

  • Substitution: Brominated or nitrated derivatives of the aromatic rings.

科学的研究の応用

Drug Development

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide has been investigated for its role in drug formulation. The compound's structure allows for modification that can enhance bioavailability and therapeutic efficacy. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating various diseases, including cancer and neurological disorders.

Targeted Drug Delivery Systems

The compound can be utilized in nanoparticle-based drug delivery systems. Research indicates that compounds like N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide can be conjugated to nanoparticles, allowing for targeted delivery of therapeutic agents to specific cells or tissues. This method enhances the effectiveness of treatment while minimizing side effects associated with systemic drug administration .

Case Study 1: Cancer Therapy

A study demonstrated the efficacy of using N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide in conjunction with liposomal formulations for targeted cancer therapy. The liposomal encapsulation improved the solubility and stability of the compound, leading to enhanced antitumor activity in preclinical models. The results indicated a significant reduction in tumor size compared to controls treated with free drugs .

Case Study 2: Neurological Disorders

Another research project explored the potential of this compound in treating neurodegenerative diseases. The study focused on its neuroprotective properties and ability to cross the blood-brain barrier. Results showed that the compound could significantly reduce neuronal apoptosis in vitro and improve cognitive function in animal models .

Comparative Analysis of Drug Delivery Systems

Delivery System Advantages Limitations
Liposomal FormulationsEnhanced solubility; targeted deliveryStability issues; potential for immune response
Nanoparticle SystemsControlled release; improved pharmacokineticsComplex manufacturing processes; regulatory hurdles
Conventional Oral DeliveryEase of administration; widespread acceptanceLow bioavailability; first-pass metabolism

作用機序

The mechanism by which N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

類似化合物との比較

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A simpler amide derivative with similar functional groups.

  • N-(3,4-Dimethoxyphenethyl)acetamide: Another amide derivative with a slightly different structure.

  • 3,4-Dimethoxyphenethylamine: A related compound without the hexanediamide moiety.

Uniqueness: N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide stands out due to its extended structure, which includes both amide and phenyl groups

生物活性

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H38N2O2\text{C}_{24}\text{H}_{38}\text{N}_2\text{O}_2

This structure includes two distinct aromatic moieties (3,4-dimethoxyphenyl and phenylethyl) linked by a hexanediamide chain, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets. For example, N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide may modulate protein kinase activity and influence cellular signaling pathways. Protein kinases play crucial roles in regulating cell proliferation and survival, making them significant targets in cancer therapy .

Table 1: Biological Targets and Activities

Biological TargetActivity DescriptionReference
Protein KinasesModulation of enzymatic activity
Neuroprotective AgentsPotential protective effects in neuronal cells
Antitumor ActivityInhibition of cancer cell proliferation

Pharmacological Studies

Several studies have evaluated the pharmacological properties of similar compounds. For instance, derivatives containing methoxy groups have been shown to exhibit significant anti-inflammatory and analgesic effects. The presence of the dimethoxyphenyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its bioavailability .

Case Study: Antitumor Activity

A study investigated the antitumor effects of a related compound on human cancer cell lines. The results showed that the compound inhibited cell growth in a dose-dependent manner, suggesting potential for development as an anticancer agent. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide. Animal models have been used to assess its efficacy and safety profile. Preliminary results indicate that the compound exhibits favorable pharmacokinetic properties, including adequate absorption and distribution in tissues.

Q & A

Q. What are the key synthetic steps and reagents for preparing N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide?

Methodological Answer: The synthesis involves three critical steps (Figure 1):

  • Step 1: Condensation of 6-oxo-6-[2-(3,4-dimethoxyphenyl)ethylamino]hexanoic acid (I) with 2-phenylethylamine (II) using N,N'-carbonyldiimidazole (CDI) in dichloromethane (CH₂Cl₂). CDI activates the carboxylic acid for amide bond formation, yielding the diamide intermediate (III).
  • Step 2: Reduction of the diamide (III) with diborane (B₂H₆) in tetrahydrofuran (THF) to produce the diamine derivative (IV).
  • Step 3: Demethylation of the methoxy groups using 48% aqueous HBr under reflux to yield the final compound. Critical Considerations: Solvent purity (<0.01% water) is essential during CDI-mediated coupling to prevent hydrolysis. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) is recommended .
StepReagentSolventTemperatureKey Product
1CDICH₂Cl₂RTDiamide (III)
2B₂H₆THF0°C → RTDiamine (IV)
3HBrH₂ORefluxFinal Compound

Q. How can researchers determine critical physicochemical properties (e.g., LogP, PSA) for experimental design?

Methodological Answer: Experimental properties for this compound include:

  • LogP (Partition Coefficient): 3.46 (measured via shake-flask method), indicating moderate lipophilicity. This impacts solubility in aqueous buffers (e.g., PBS) and suggests DMSO as a suitable stock solvent.
  • Polar Surface Area (PSA): 69.51 Ų, calculated using fragment-based methods (e.g., Ertl’s approach). High PSA correlates with poor blood-brain barrier permeability.
  • Density: 1.13 g/cm³ (pycnometry).
  • Refractive Index: 1.54 (Abbe refractometer). Application: These properties guide formulation (e.g., surfactants for solubility) and in vitro assay design (e.g., cell permeability studies) .

Q. What analytical strategies are recommended for purity assessment and impurity profiling?

Methodological Answer:

  • HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (0.1% TFA in water/acetonitrile). Monitor at 254 nm; retention time ~12.3 min.
  • LC-MS: ESI+ mode to detect impurities (e.g., N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl] derivatives). Reference standards for known impurities (e.g., EP-grade Verapamil analogs) are critical for quantification .
  • NMR: ¹H NMR (DMSO-d₆) should confirm absence of residual solvents (e.g., CH₂Cl₂ at δ 5.32 ppm).

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing by-product formation?

Methodological Answer:

  • Catalyst Optimization: Replace CDI with HATU/DIPEA for higher coupling efficiency (reported 85% yield vs. 72% with CDI).
  • Solvent Selection: Substitute THF with diglyme for diborane reduction to enhance reaction homogeneity and reduce exothermic risks.
  • Demethylation Control: Use BBr₃ in CH₂Cl₂ at −78°C for selective demethylation, avoiding over-degradation observed with HBr .

Q. What structural characterization techniques are most effective for confirming the compound’s configuration?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing (monoclinic P2₁/c space group) and hydrogen-bonding networks. For analogous compounds, unit cell parameters (e.g., a = 21.977 Å, β = 93.49°) have been reported .
  • NMR Spectroscopy: Key signals include:
  • ¹H NMR: Ethylene protons (N-CH₂-CH₂-) at δ 2.65–3.12 ppm (multiplet).
  • ¹³C NMR: Amide carbonyls at δ 170–172 ppm.
    • FT-IR: Confirm amide C=O stretches at 1640–1680 cm⁻¹ .

Q. How do physicochemical properties influence solubility in biological assays, and what formulation strategies mitigate these challenges?

Methodological Answer:

  • Solubility Prediction: LogP (3.46) suggests limited aqueous solubility (~10 µg/mL). Use in silico tools (e.g., ALOGPS) to predict co-solvent compatibility.
  • Formulation Strategies:
  • Nanoparticle Dispersion: Use PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance bioavailability.
  • Cyclodextrin Complexation: β-cyclodextrin (1:2 molar ratio) improves solubility by 15-fold in PBS (pH 7.4).
    • Validation: Dynamic light scattering (DLS) and dialysis (MWCO 12 kDa) confirm stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。